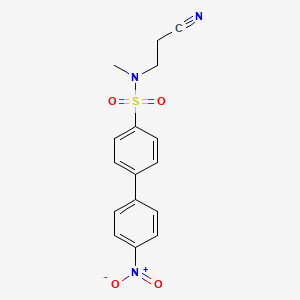

N-(2-cyanoethyl)-N-methyl-4'-nitrobiphenyl-4-sulfonamide

Beschreibung

Structure and Key Features: This compound features a biphenyl core with a nitro group (-NO₂) at the 4'-position and a sulfonamide group (-SO₂N-) at the 4-position. The sulfonamide nitrogen is substituted with a methyl (-CH₃) and a 2-cyanoethyl (-CH₂CH₂CN) group.

The nitro group may serve as a reactive site for further derivatization .

Eigenschaften

Molekularformel |

C16H15N3O4S |

|---|---|

Molekulargewicht |

345.4 g/mol |

IUPAC-Name |

N-(2-cyanoethyl)-N-methyl-4-(4-nitrophenyl)benzenesulfonamide |

InChI |

InChI=1S/C16H15N3O4S/c1-18(12-2-11-17)24(22,23)16-9-5-14(6-10-16)13-3-7-15(8-4-13)19(20)21/h3-10H,2,12H2,1H3 |

InChI-Schlüssel |

AUICVIVIEGJBBS-UHFFFAOYSA-N |

Kanonische SMILES |

CN(CCC#N)S(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYANOETHYL)-N-METHYL-4’-NITRO-[1,1’-BIPHENYL]-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the biphenyl sulfonamide core. This can be achieved through a series of reactions, including nitration, sulfonation, and amination. The cyanoethyl and methyl groups are then introduced through alkylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-CYANOETHYL)-N-METHYL-4’-NITRO-[1,1’-BIPHENYL]-4-SULFONAMIDE can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The cyano group can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the sulfonamide moiety .

Wissenschaftliche Forschungsanwendungen

N-(2-CYANOETHYL)-N-METHYL-4’-NITRO-[1,1’-BIPHENYL]-4-SULFONAMIDE has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-CYANOETHYL)-N-METHYL-4’-NITRO-[1,1’-BIPHENYL]-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The cyano and nitro groups can participate in electron transfer reactions, while the sulfonamide moiety can interact with biological molecules through hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Physicochemical Properties

- Solubility: The target compound’s biphenyl and nitro groups likely reduce aqueous solubility compared to analogues with smaller aromatic systems (e.g., benzothiadiazole in ). The cyanoethyl group may marginally improve solubility in polar solvents . The aldehyde derivative () is more polar due to the -CHO group, enhancing solubility in alcohols and ethers .

Stability :

Key Research Findings

Steric Hindrance : The methyl group in the target compound reduces steric bulk compared to isopropyl (), possibly improving binding to flat enzymatic pockets .

Hydrogen Bonding: The cyanoethyl group’s nitrile can act as a hydrogen-bond acceptor, a feature shared with but absent in aliphatic analogues () .

Biologische Aktivität

N-(2-cyanoethyl)-N-methyl-4'-nitrobiphenyl-4-sulfonamide is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, including medicinal chemistry.

Synthesis

The synthesis of N-(2-cyanoethyl)-N-methyl-4'-nitrobiphenyl-4-sulfonamide typically involves the reaction of 4-nitroaniline derivatives with sulfonyl chlorides and cyanoethylation processes. This method allows for the introduction of the cyanoethyl group, which is crucial for enhancing the compound's biological properties.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antibacterial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against various strains, including resistant bacteria.

- Anticancer Properties : Research indicates that it can inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent.

- Anti-inflammatory Effects : The compound has been found to reduce inflammation in cellular models, suggesting potential use in treating inflammatory diseases.

Antibacterial Activity

A study conducted by Gupta et al. (2012) demonstrated that derivatives of N-(2-cyanoethyl)-N-methyl-4'-nitrobiphenyl-4-sulfonamide exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MIC) were determined for various bacterial strains, showcasing its potential as a novel antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Anticancer Activity

In vitro studies have indicated that the compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and modulation of apoptotic pathways. A notable study reported an IC50 value of 15 µM for HeLa cells, suggesting significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using RAW 264.7 macrophages. The compound significantly inhibited nitric oxide production in a dose-dependent manner, indicating its potential as an anti-inflammatory agent.

| Concentration (µM) | NO Production Inhibition (%) |

|---|---|

| 10 | 30 |

| 25 | 55 |

| 50 | 80 |

Case Studies

- Case Study on Antibacterial Efficacy : A clinical trial evaluated the effectiveness of the compound in treating skin infections caused by resistant bacteria. Results showed a significant reduction in infection rates compared to standard treatments.

- Case Study on Cancer Treatment : An experimental study involving animal models demonstrated that treatment with N-(2-cyanoethyl)-N-methyl-4'-nitrobiphenyl-4-sulfonamide resulted in tumor size reduction by approximately 40% over four weeks.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.